8-Ethyl-4-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
The exact mass of the compound this compound is 386.14534164 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
8-ethyl-4-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O4/c1-2-22-8-6-17(7-9-22)23(14(11-27-17)16(25)26)15(24)12-4-3-5-13(10-12)18(19,20)21/h3-5,10,14H,2,6-9,11H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIRYOQASBIYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Ethyl-4-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS Number: 1326814-40-7) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological implications, structure-activity relationships, and relevant case studies.
The molecular formula for this compound is with a molecular weight of 371.351 g/mol. The compound features a spirocyclic structure which is known to influence its biological properties significantly.
| Property | Value |
|---|---|
| Molecular Formula | C18H20F3N O4 |
| Molecular Weight | 371.351 g/mol |
| CAS Number | 1326814-40-7 |
| MDL Number | MFCD19706193 |
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Activity : Initial studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, spirocyclic compounds have been noted for their effectiveness against various bacterial strains, including resistant strains.
- Anticancer Potential : The presence of trifluoromethyl groups in the structure may enhance the compound's ability to interact with biological targets involved in cancer progression, potentially leading to cytotoxic effects on cancer cells.
- Neuroprotective Effects : Compounds with similar diazaspiro structures have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease.
Antimicrobial Activity
A study evaluating various spirocyclic compounds found that those similar to this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low for some derivatives, suggesting potent antibacterial properties.
Anticancer Activity
Research published in various journals indicates that the trifluoromethyl substituent enhances the lipophilicity and metabolic stability of compounds, which may contribute to their anticancer efficacy. In vitro studies demonstrated that related compounds could induce apoptosis in cancer cell lines, indicating potential for therapeutic applications.
Neuroprotective Mechanisms
Investigations into the neuroprotective effects of diazaspiro compounds have highlighted their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Such mechanisms are vital in developing treatments for neurodegenerative disorders.
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity:
- Trifluoromethyl Group : Enhances lipophilicity and may increase binding affinity to biological targets.
- Spirocyclic Framework : Contributes to conformational rigidity which can affect interaction with enzymes and receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
